5-(tert-Butyl)-2-fluoroisophthalic acid
Description
5-(tert-Butyl)-2-fluoroisophthalic acid is a substituted isophthalic acid derivative featuring a tert-butyl group at the 5-position and a fluorine atom at the 2-position of the aromatic ring. The tert-butyl group imparts significant steric bulk, influencing molecular conformation and solubility, while the fluorine atom introduces electronegativity, altering electronic distribution and reactivity.
Properties
Molecular Formula |
C12H13FO4 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
5-tert-butyl-2-fluorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)6-4-7(10(14)15)9(13)8(5-6)11(16)17/h4-5H,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
IROYJKKOEIGUEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-fluoroisophthalic acid typically involves the introduction of the tert-butyl and fluoro groups onto an isophthalic acid precursor. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with isophthalic acid in the presence of a Lewis acid catalyst like aluminum chloride. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-fluoroisophthalic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents like NFSI are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides or esters, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-(tert-Butyl)-2-fluoroisophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a probe in NMR studies due to the tert-butyl group’s unique properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-fluoroisophthalic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds, while the fluorine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and binding affinity in various chemical and biological processes .
Comparison with Similar Compounds
Structural and Electronic Effects
- Steric Effects: The tert-butyl group in all analogs disrupts molecular packing, reducing crystallinity and enhancing solubility in non-polar solvents.
- Electronic Effects : Fluorine’s electronegativity increases the acidity of adjacent carboxylic groups compared to hydroxyl or chlorine substituents.
Physicochemical Properties
Research Findings and Limitations
- Data Gaps : Specific melting points, solubility, and bioactivity data for the target compound are absent in the provided evidence, necessitating further experimental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
